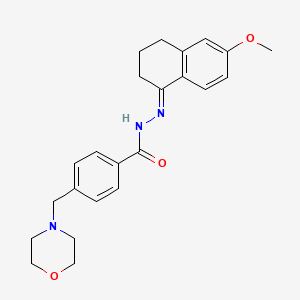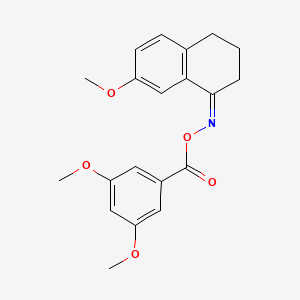![molecular formula C21H17ClN2O3 B5916708 N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916708.png)
N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide, also known as C16, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. C16 is a furan-based compound that has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been studied for its potential therapeutic applications in a variety of diseases. One area of research has focused on the use of this compound in cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. This compound has also been studied for its potential use in the treatment of diabetes and obesity, as it has been shown to improve glucose tolerance and reduce body weight in animal models.
作用機序
The mechanism of action of N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide is not fully understood, but it is thought to involve the inhibition of specific enzymes involved in cellular processes. This compound has been shown to inhibit the activity of the enzyme c-Jun N-terminal kinase (JNK), which is involved in cell proliferation and survival. By inhibiting JNK activity, this compound can induce apoptosis in cancer cells and reduce tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and glucose tolerance, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects, as it can protect against oxidative stress and reduce neuronal damage.
実験室実験の利点と制限
One advantage of studying N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide in the lab is its relatively simple synthesis method. However, this compound is a small molecule that may require specialized techniques for analysis and characterization. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are a number of future directions for research on N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, studies in animal models and clinical trials are needed to determine the safety and efficacy of this compound as a potential therapeutic agent.
合成法
The synthesis of N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with furan-2-carbaldehyde in the presence of acetic acid to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained.
特性
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14-4-10-17(11-5-14)23-20(25)18(13-15-6-8-16(22)9-7-15)24-21(26)19-3-2-12-27-19/h2-13H,1H3,(H,23,25)(H,24,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMDLARPOXRORI-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-chloro-4,5-difluorobenzoyl)oxime]](/img/structure/B5916641.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B5916644.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5916652.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916670.png)
![methyl 3-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916678.png)
![ethyl 4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5916686.png)
![methyl 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916691.png)
![4-methoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide](/img/structure/B5916701.png)
![N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B5916703.png)